3,3'-(Nonane-1,9-diyl)bis(2-imino-1,3-thiazolidin-4-one)
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Overview
Description
3,3’-(Nonane-1,9-diyl)bis(2-imino-1,3-thiazolidin-4-one) is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Nonane-1,9-diyl)bis(2-imino-1,3-thiazolidin-4-one) typically involves the reaction of nonane-1,9-diamine with 2-imino-1,3-thiazolidin-4-one under specific conditions. The process begins with the preparation of 2-imino-1,3-thiazolidin-4-one, which is synthesized by the reaction of thiosemicarbazide with chloroacetic acid . The resulting compound is then reacted with nonane-1,9-diamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,3’-(Nonane-1,9-diyl)bis(2-imino-1,3-thiazolidin-4-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazolidinones .
Scientific Research Applications
3,3’-(Nonane-1,9-diyl)bis(2-imino-1,3-thiazolidin-4-one) has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3’-(Nonane-1,9-diyl)bis(2-imino-1,3-thiazolidin-4-one) involves its interaction with specific molecular targets. The compound can inhibit bacterial enzymes, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by interacting with cellular pathways involved in cell death .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(Pyrazine-2,3-diyldi-1,3,4-thiadiazole-5,2-diyl)bis(2-imino-1,3-thiazolidin-4-one)
- 1,3-Thiazolidin-4-one derivatives
- Pyrrolidine-2,3,5-trione derivatives
Uniqueness
3,3’-(Nonane-1,9-diyl)bis(2-imino-1,3-thiazolidin-4-one) is unique due to its specific nonane-1,9-diyl linkage, which imparts distinct chemical and biological properties. This linkage enhances its stability and bioactivity compared to other similar compounds .
Properties
CAS No. |
61531-81-5 |
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Molecular Formula |
C15H24N4O2S2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-imino-3-[9-(2-imino-4-oxo-1,3-thiazolidin-3-yl)nonyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H24N4O2S2/c16-14-18(12(20)10-22-14)8-6-4-2-1-3-5-7-9-19-13(21)11-23-15(19)17/h16-17H,1-11H2 |
InChI Key |
LJZIETBFWCIJGO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=N)S1)CCCCCCCCCN2C(=O)CSC2=N |
Origin of Product |
United States |
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